molecular formula C15H19N3O3 B12610349 N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea CAS No. 917785-44-5

N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea

Cat. No.: B12610349
CAS No.: 917785-44-5
M. Wt: 289.33 g/mol
InChI Key: PBWIOBFGPHNCAI-UHFFFAOYSA-N
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Description

N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea typically involves the reaction of 3-butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline with an appropriate isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

917785-44-5

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

(3-butyl-1-methyl-2,4-dioxoquinolin-3-yl)urea

InChI

InChI=1S/C15H19N3O3/c1-3-4-9-15(17-14(16)21)12(19)10-7-5-6-8-11(10)18(2)13(15)20/h5-8H,3-4,9H2,1-2H3,(H3,16,17,21)

InChI Key

PBWIOBFGPHNCAI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C)NC(=O)N

Origin of Product

United States

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